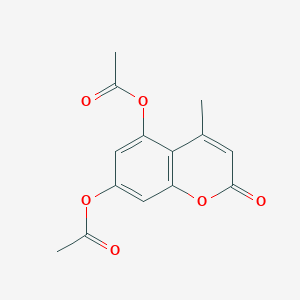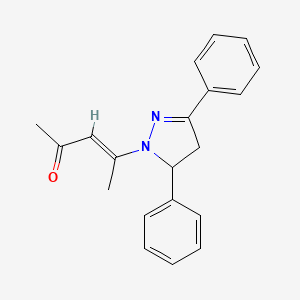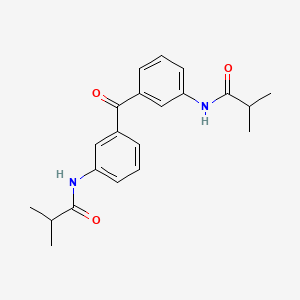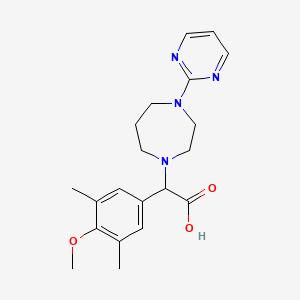![molecular formula C14H12N4O6S B3912033 [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate](/img/structure/B3912033.png)
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate
Vue d'ensemble
Description
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with a carbamoylhydrazinylidene group and a nitrobenzenesulfonate group, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the carbamoylhydrazinylidene intermediate, followed by its reaction with a phenyl derivative. The final step involves the introduction of the nitrobenzenesulfonate group under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in organic synthesis for introducing methoxymethyl groups.
Steviol glycoside: A natural sweetener with a complex molecular structure.
Uniqueness
What sets [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6S/c15-14(19)17-16-9-10-3-1-2-4-13(10)24-25(22,23)12-7-5-11(6-8-12)18(20)21/h1-9H,(H3,15,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJRXRJMUKABA-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)

![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)

![N'-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3911978.png)

![2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B3912003.png)

![[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B3912021.png)
![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3912043.png)
![4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912049.png)
